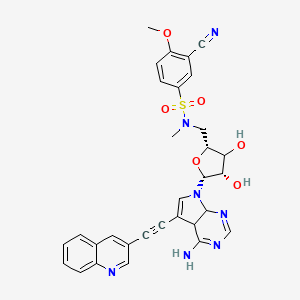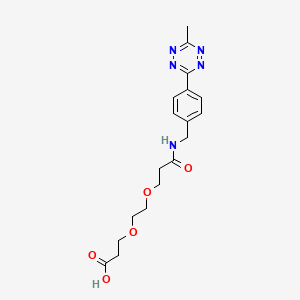
Me-Tet-PEG2-COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG2-COOH involves the incorporation of a tetrazine group into a PEG linker. The tetrazine group is known for its high reactivity and specificity in bioorthogonal chemistry. The synthetic route typically involves the following steps:
Formation of the PEG linker: The PEG units are synthesized through polymerization or coupling reactions.
Incorporation of the tetrazine group: The tetrazine group is introduced through a reaction with a suitable precursor, such as a tetrazine derivative.
Functionalization with carboxyl groups: The final step involves the addition of carboxyl groups to the PEG linker to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound consistently .
化学反応の分析
Types of Reactions
Me-Tet-PEG2-COOH primarily undergoes inverse electron demand Diels-Alder reactions (iEDDA) with compounds containing TCO groups. This reaction is highly specific and efficient, making it suitable for bioorthogonal applications .
Common Reagents and Conditions
Reagents: Compounds containing TCO groups.
Conditions: The iEDDA reaction typically occurs under mild conditions, often at room temperature, and does not require any catalysts
Major Products
The major product formed from the reaction of this compound with TCO-containing compounds is a stable covalent bond between the tetrazine and TCO groups. This reaction is utilized in the formation of ADCs and other bioconjugates .
科学的研究の応用
Me-Tet-PEG2-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of ADCs and other bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and organisms.
Medicine: Plays a crucial role in the development of targeted drug delivery systems, particularly in cancer therapy.
Industry: Employed in the production of advanced materials and nanotechnology applications
作用機序
The mechanism of action of Me-Tet-PEG2-COOH involves its tetrazine group undergoing an iEDDA reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise and efficient conjugation of biomolecules. The PEG units enhance the solubility and stability of the conjugates, making them suitable for various applications .
類似化合物との比較
Similar Compounds
Tetrazine-PEG2-COOH: Similar structure but lacks the methyl group on the tetrazine ring.
Tetrazine-PEG4-COOH: Contains four PEG units instead of two.
Tetrazine-PEG2-NHS: Contains an N-hydroxysuccinimide (NHS) ester group instead of a carboxyl group
Uniqueness
Me-Tet-PEG2-COOH is unique due to its specific combination of a tetrazine group and two PEG units, which provides a balance of reactivity, solubility, and stability. This makes it particularly suitable for use in ADCs and other bioconjugates .
特性
分子式 |
C18H23N5O5 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
3-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C18H23N5O5/c1-13-20-22-18(23-21-13)15-4-2-14(3-5-15)12-19-16(24)6-8-27-10-11-28-9-7-17(25)26/h2-5H,6-12H2,1H3,(H,19,24)(H,25,26) |
InChIキー |
FLJWYRUCTSWYAU-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


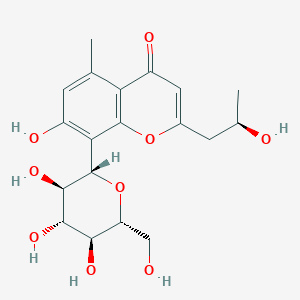



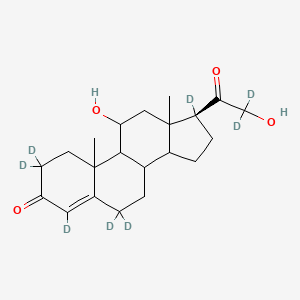
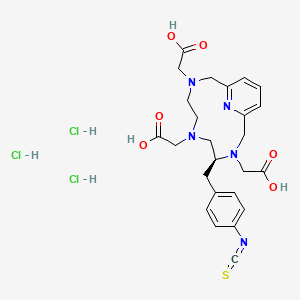
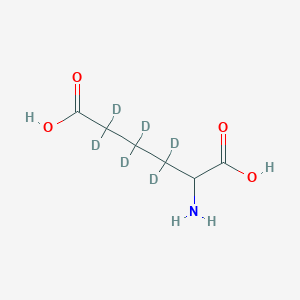
![disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12380219.png)
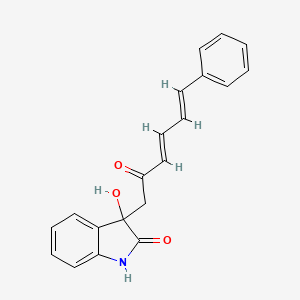
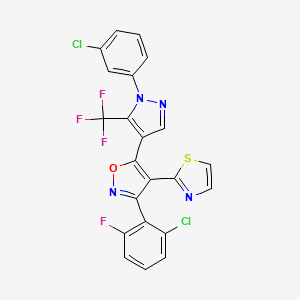
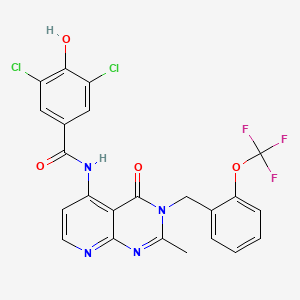
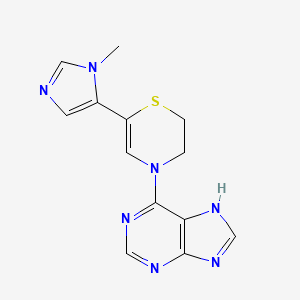
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)
